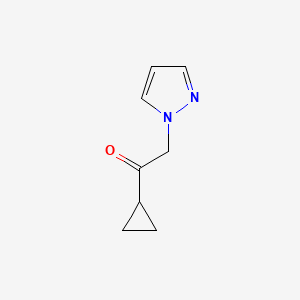

1-cyclopropyl-2-(1H-pyrazol-1-yl)ethan-1-one

Descripción

Propiedades

IUPAC Name |

1-cyclopropyl-2-pyrazol-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-8(7-2-3-7)6-10-5-1-4-9-10/h1,4-5,7H,2-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASLUAZWCFNYEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CN2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-Cyclopropyl-2-(1H-pyrazol-1-yl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity , supported by various research findings, case studies, and data tables.

- Chemical Formula : CHNO

- CAS Number : 1784673-98-8

- Molecular Weight : 168.20 g/mol

The compound features a cyclopropyl group attached to a pyrazole ring, which is known to influence its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have shown promising results against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Bacillus subtilis | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results indicate that the compound exhibits significant antibacterial and antifungal activity, particularly against S. aureus and E. coli, suggesting its potential as a therapeutic agent in treating infections.

The precise mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the pyrazole moiety plays a crucial role in disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Study 1: Evaluation of Antifungal Activity

A study conducted on various synthesized pyrazole derivatives, including this compound, demonstrated significant antifungal activity against multiple strains of fungi. The compound was found to inhibit the growth of C. albicans effectively, with an MIC comparable to established antifungal agents.

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship (SAR) of pyrazole derivatives, revealing that modifications to the cyclopropyl group could enhance biological activity. The study concluded that substituents on the pyrazole ring significantly influence the compound's efficacy against microbial strains.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound exhibits low toxicity in mammalian cell lines at therapeutic concentrations. Further studies are necessary to establish a comprehensive safety profile before clinical applications can be considered.

Comparación Con Compuestos Similares

Key Research Findings

Synthetic Efficiency : Pyrazole derivatives generally achieve lower yields (53–69%) than sulfone analogs (88%) due to competing side reactions .

Biological Potency : The presence of a nitrobenzene group on the pyrazole ring (compound 17 in ) enhances FGFR1 inhibition (IC₅₀ = 85 nM), outperforming acylated variants (IC₅₀ > 1 µM) .

Steric vs. Electronic Dominance : Steric bulk at the β-position is critical for target engagement, while electronic modifications (e.g., trifluoromethyl) primarily influence pharmacokinetics .

Métodos De Preparación

General Synthetic Strategy

The synthesis of 1-cyclopropyl-2-(1H-pyrazol-1-yl)ethan-1-one typically follows a multi-step approach involving:

- Formation of the pyrazole ring through cyclocondensation reactions.

- Introduction of the cyclopropyl ethanone moiety.

- Coupling or substitution reactions to link the pyrazole to the ethanone.

Microwave-assisted synthesis and continuous flow chemistry have been employed to enhance reaction efficiency, reduce reaction times from days to minutes, and improve yields.

Microwave-Assisted and Continuous Flow Synthesis

A notable preparation method involves microwave irradiation to facilitate the cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones or 1,3-dicarbonyl compounds, forming the pyrazole ring rapidly under controlled conditions.

- Procedure : A suspension of 4-nitrophenylhydrazinium chloride and an enone derivative is heated in ethanol or methanol at elevated temperatures (e.g., 160 °C) for a few minutes under microwave irradiation.

- Outcome : This yields pyrazole intermediates in high yields (up to 82%), which can be further functionalized.

This method reduces the reaction time significantly compared to conventional heating and allows for scalability using continuous flow reactors.

Stepwise Synthesis via Pyrazole Intermediates

The conventional synthetic route involves:

- Cyclocondensation : Reaction between hydrazine derivatives and cyclopropyl-substituted ketones or enones to form 1H-pyrazole rings.

- Functional Group Transformation : Reduction or substitution reactions to modify substituents on the pyrazole ring, such as catalytic hydrogenation using Pd/C.

- Amidation or Coupling : Formation of amide or ketone linkages using coupling reagents like EDC/DMAP, BOP/DIPEA, or HBTU to attach the pyrazole to the ethanone moiety.

This approach allows for structural diversity by varying the substituents on the pyrazole or the ethanone.

Use of Coupling Reagents and Catalysts

Coupling reactions are critical for linking the pyrazole ring to the cyclopropyl ethanone backbone:

- Reagents : EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-Dimethylaminopyridine), BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate), and DIPEA (N,N-Diisopropylethylamine).

- Catalysts : Palladium on carbon (Pd/C) for hydrogenation steps.

- Conditions : Mild to moderate temperatures, often in polar aprotic solvents, with reaction times optimized by microwave or continuous flow methods.

Representative Reaction Conditions and Yields

| Step | Reactants/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclocondensation | 4-nitrophenylhydrazinium chloride + enone | 160 °C | 2 min | 82 | Microwave-assisted, ethanol solvent |

| Reduction (Hydrogenation) | Pd/C catalyst, H2 | Room temp | Several h | High | Converts nitro to amine intermediates |

| Coupling (Amidation) | EDC/DMAP or BOP/DIPEA | RT to 50 °C | Several h | Excellent | Forms amide linkage to pyrazole |

These conditions reflect optimized protocols to achieve high purity and yield of the target compound or its intermediates.

Research Findings and Optimization

- Microwave and continuous flow synthesis enable rapid and scalable production.

- Electronic effects of substituents on pyrazole influence reaction efficiency and biological activity.

- Hydrophobic interactions and steric factors affect coupling yields and selectivity.

- Reaction optimization includes solvent choice, temperature control, and reagent stoichiometry to maximize yield and purity.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, short reaction time | High yield, scalable | Requires microwave reactor |

| Continuous Flow Chemistry | Continuous processing, precise control | Efficient scale-up, reproducible | Equipment cost |

| Conventional Multi-Step Synthesis | Stepwise functionalization, versatile | Well-established protocols | Longer reaction times |

| Catalytic Hydrogenation | Reduction of nitro groups | Mild conditions, high selectivity | Requires catalyst handling |

| Coupling Reactions (EDC/DMAP) | Formation of amide/ketone linkages | High yield, diverse substrates | Sensitive to moisture |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 1-cyclopropyl-2-(1H-pyrazol-1-yl)ethan-1-one, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 2-chloro-1-cyclopropylethanone with 1H-pyrazole under optimized conditions (e.g., phase-transfer catalysts, controlled temperatures, and acid-binding agents). Key parameters include reagent molar ratios (e.g., 1:1.2 for pyrazole to chloro precursor), solvent selection (e.g., CCl₄ for solubility), and reaction time (8–12 hours at 60–80°C). Yield optimization may involve recrystallization or salt formation with nitric acid to achieve >90% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers are indicative of its structure?

- Methodology :

- ¹H/¹³C NMR : Key signals include cyclopropyl protons (δ 0.5–1.5 ppm) and pyrazole ring protons (δ 7.5–8.5 ppm). Carbonyl (C=O) resonance appears at ~200 ppm in ¹³C NMR.

- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and C-N (~1250 cm⁻¹) confirm functional groups.

- GC-MS : Molecular ion peaks ([M⁺]) and fragmentation patterns validate molecular weight (e.g., m/z 177 for C₉H₁₁N₂O) .

Q. What purification strategies are effective for isolating this compound from crude reaction mixtures?

- Methodology : Salt formation with concentrated nitric acid (65–68%) in solvents like CCl₄ allows selective precipitation of impurities. The nitrate salt is dissociated in ethyl acetate, followed by solvent evaporation. Recrystallization in ethanol/water mixtures yields high-purity (>99%) product .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodology : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations predict binding affinities to targets like EGFR. Substituent effects (e.g., electron-withdrawing groups on pyrazole) are modeled to optimize pharmacokinetic properties (logP, solubility) and ADMET profiles. In silico tools (e.g., SwissADME) validate bioavailability .

Q. What in vitro assays are suitable for evaluating the anticancer potential of derivatives?

- Methodology :

- Cell Viability Assays : MTT or SRB assays on cancer cell lines (e.g., A549 lung cancer) at varying concentrations (1–100 µM).

- Apoptosis Induction : Flow cytometry (Annexin V/PI staining) to quantify apoptotic cells.

- Target Validation : Western blotting for apoptosis markers (e.g., caspase-3, Bcl-2) .

Q. How do structural modifications at the cyclopropyl or pyrazole moieties affect pharmacokinetic properties?

- Methodology :

- Cyclopropyl Modifications : Introducing halogen atoms (e.g., Cl) enhances metabolic stability but may reduce solubility.

- Pyrazole Substitutions : Bulky groups (e.g., 3,5-dimethoxystyryl) improve target binding but increase molecular weight.

- In Vivo Studies : Pharmacokinetic profiling (e.g., half-life, Cmax) in rodent models assesses bioavailability .

Q. What methodologies are recommended for determining the crystal structure of this compound via X-ray diffraction?

- Methodology : Single-crystal X-ray diffraction using SHELXL for refinement. Key steps include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.